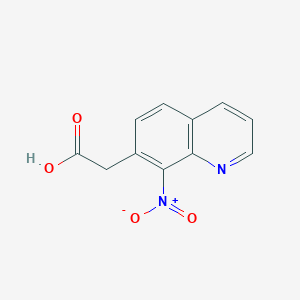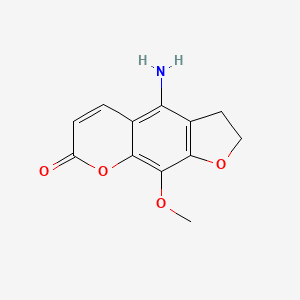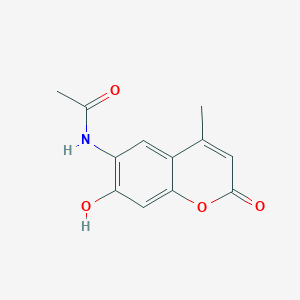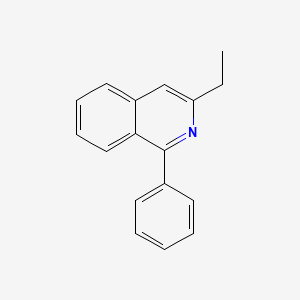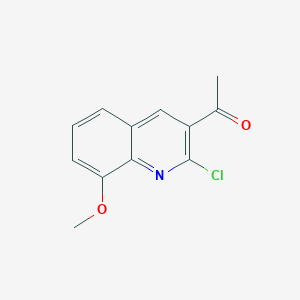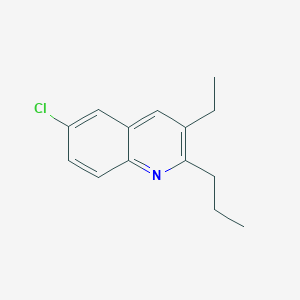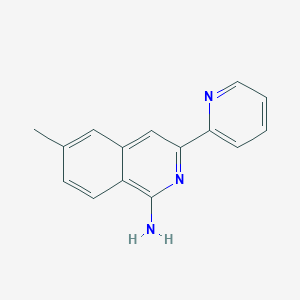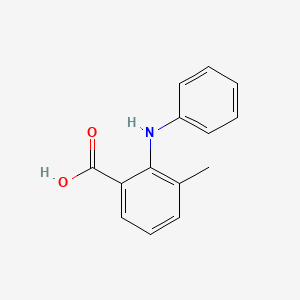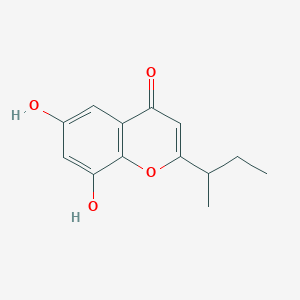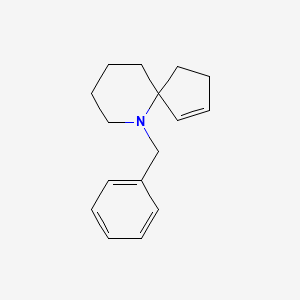
(2-(Phenylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Phenylthio)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent In this case, the organic substituent is a phenyl group attached to a sulfur atom, which is further connected to another phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Phenylthio)phenyl)boronic acid typically involves the reaction of 2-bromothiophenol with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
2-Bromothiophenol+Phenylboronic acidPd catalyst, K2CO3(2-(Phenylthio)phenyl)boronic acid
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Phenylthio)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry: (2-(Phenylthio)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in studying enzyme mechanisms and developing pharmaceuticals.
Medicine: This compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or proteins. Boronic acids are known for their role in the design of protease inhibitors and anticancer agents.
Industry: In the materials science industry, boronic acids are used in the synthesis of polymers and other advanced materials. They can also be employed in the development of sensors and diagnostic tools due to their ability to interact with diols and other functional groups.
Mecanismo De Acción
The mechanism of action of (2-(Phenylthio)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boron atom in the boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid with a single phenyl group attached to the boron atom.
(4-(Phenylthio)phenyl)boronic acid: A structural isomer with the sulfur atom and second phenyl group in a different position.
(2-(Phenylsulfonyl)phenyl)boronic acid: A related compound where the sulfur atom is oxidized to a sulfone.
Uniqueness: (2-(Phenylthio)phenyl)boronic acid is unique due to the presence of the sulfur atom, which can undergo further chemical modifications such as oxidation to sulfoxides or sulfones. This provides additional versatility in synthetic applications compared to simpler boronic acids.
Propiedades
Número CAS |
515158-87-9 |
|---|---|
Fórmula molecular |
C12H11BO2S |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
(2-phenylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C12H11BO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H |
Clave InChI |
GDYYMRIFZKRWMP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1SC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


